(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid
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Overview
Description
(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a piperidine ring, a phenyl group, and a boronic acid moiety, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-(Methoxycarbonyl)phenyl)piperidine-1-carboxylic acid with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of catalysts such as palladium and bases like potassium carbonate, in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the piperidine ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols or hydroxyl groups in biological molecules, making it a useful tool in enzyme inhibition and receptor binding studies. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
- 1-Boc-piperidine-4-carboxaldehyde
Uniqueness
(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is unique due to its combination of a boronic acid moiety with a piperidine ring and a phenyl group. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other boronic acids and piperidine derivatives.
Properties
IUPAC Name |
[4-(4-methoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-21-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(5-3-10)15(19)20/h2-5,11,19-20H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHZDVIGYKLDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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